molecular formula C18H24N6O2 B2956749 4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine CAS No. 2415465-75-5

4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

Cat. No.: B2956749
CAS No.: 2415465-75-5
M. Wt: 356.43
InChI Key: MWTMJWUPXOREAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine is a heterocyclic compound with a pyrimidine core. Its chemical structure includes a methoxy group (CH₃O) and a piperazine ring. The compound exhibits potential pharmacological activities, making it an interesting target for drug development .

2.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, pyrimidine derivatives are often synthesized through various methods, including condensation reactions, cyclizations, and functional group modifications. Researchers typically optimize conditions to achieve high yields and purity. Further literature review would provide specific synthetic pathways for this compound .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a piperazine moiety. The methoxy group at position 4 enhances its solubility and may influence its biological activity. Accurate structural determination can be achieved through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

4.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in synthetic transformations and biological systems .

5.

Mechanism of Action

The precise mechanism of action for this compound remains an area of active research. It may interact with specific cellular targets, enzymes, or receptors. Further studies are needed to elucidate its mode of action and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-25-17-2-5-19-18(22-17)24-8-6-23(7-9-24)16-12-15(20-13-21-16)14-3-10-26-11-4-14/h2,5,12-14H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTMJWUPXOREAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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